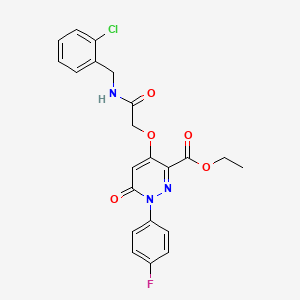
Ethyl 4-(2-((2-chlorobenzyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-((2-chlorobenzyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H19ClFN3O5 and its molecular weight is 459.86. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(2-((2-chlorobenzyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-((2-chlorobenzyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity Compounds with a structure similar to the queried compound have been synthesized and evaluated for their antibacterial activity. For example, the synthesis of pyridonecarboxylic acids and their analogs demonstrated significant antibacterial properties, suggesting potential applications in developing new antibacterial agents. The structure-activity relationships explored in these studies provide insights into designing compounds with enhanced antibacterial efficacy (Egawa et al., 1984).
Herbicidal Activities Research into pyridazine derivatives, which share functional groups with the queried compound, has shown promising herbicidal activities. These studies indicate the potential of such compounds in agricultural applications, specifically in weed control and crop protection. The methodical synthesis and evaluation of these derivatives underscore their utility in developing new herbicides with specific modes of action (Xu et al., 2008).
Antimicrobial and Antifungal Properties Several synthesized compounds featuring similar structural elements have been screened for antimicrobial and antifungal properties. These studies have led to the identification of compounds with potent activity against various bacterial and fungal strains. The findings suggest that modifying the molecular structure can enhance antimicrobial efficacy, highlighting the importance of such compounds in addressing drug-resistant microbial infections (Desai et al., 2007).
Synthesis and Characterization for Pharmacological Applications The synthesis and structural characterization of compounds with similar chemical frameworks have been extensively studied for potential pharmacological applications. Research efforts focusing on the synthesis routes and molecular structure analysis, such as crystal and molecular structure studies, play a crucial role in developing new therapeutic agents. These investigations are foundational for understanding the compound's interactions at the molecular level, paving the way for their application in medicinal chemistry (Achutha et al., 2017).
Propriétés
IUPAC Name |
ethyl 4-[2-[(2-chlorophenyl)methylamino]-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN3O5/c1-2-31-22(30)21-18(11-20(29)27(26-21)16-9-7-15(24)8-10-16)32-13-19(28)25-12-14-5-3-4-6-17(14)23/h3-11H,2,12-13H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOPOKQEIPMYDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCC2=CC=CC=C2Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((2-chlorobenzyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

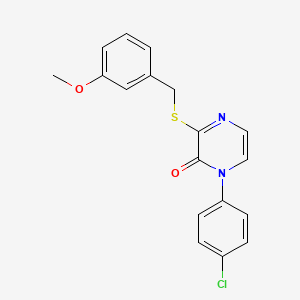

![(2E)-3-(4-tert-butylphenyl)-2-cyano-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2603393.png)
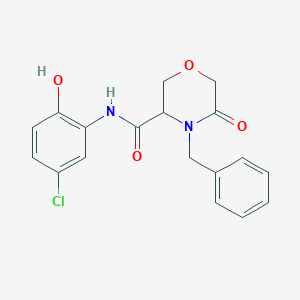
![1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione](/img/structure/B2603398.png)
![5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine](/img/structure/B2603399.png)
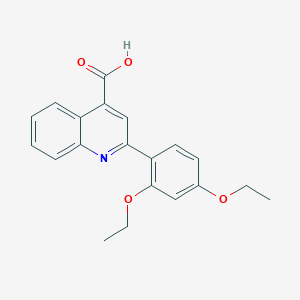
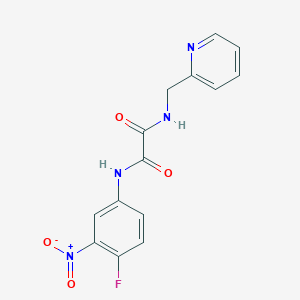

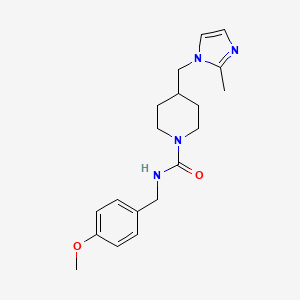

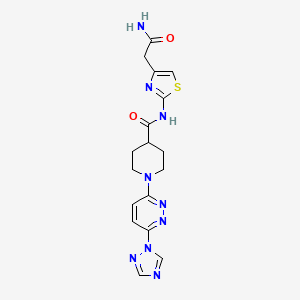
![N-{2-[(1,3-benzothiazol-2-yl)amino]ethyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2603411.png)
